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Compound of Interest

Compound Name: Lysergol

Cat. No.: B1218730

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step protocol for the enantioselective total
synthesis of (+)-Lysergol, a significant ergot alkaloid. The presented methodology is based on
the work of Ohno, Fuijii, and coworkers, which employs a palladium-catalyzed domino
cyclization as a key step. This modern approach offers an elegant and efficient route to the
ergoline skeleton. For historical context and comparison, a brief overview of the classical
Woodward synthesis of lysergic acid, a direct precursor to lysergol, is also mentioned.

Significance of Lysergol Total Synthesis

Lysergol and its derivatives are members of the ergot alkaloid family, a class of compounds
with a broad spectrum of biological activities and significant therapeutic applications. They are
known to interact with various receptors in the central nervous system, including serotonergic,
dopaminergic, and adrenergic receptors. The total synthesis of these complex molecules is a
challenging endeavor that not only provides access to the natural products for further
investigation but also opens avenues for the creation of novel analogs with potentially improved
pharmacological profiles. The development of efficient and stereoselective synthetic routes is
therefore of high interest to medicinal chemists and the pharmaceutical industry.

Enantioselective Total Synthesis of (+)-Lysergol via
Palladium-Catalyzed Domino Cyclization

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1218730?utm_src=pdf-interest
https://www.benchchem.com/product/b1218730?utm_src=pdf-body
https://www.benchchem.com/product/b1218730?utm_src=pdf-body
https://www.benchchem.com/product/b1218730?utm_src=pdf-body
https://www.benchchem.com/product/b1218730?utm_src=pdf-body
https://www.benchchem.com/product/b1218730?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

This protocol details the synthesis of (+)-Lysergol starting from known precursors, highlighting
a key palladium-catalyzed domino cyclization of an allenic amide to construct the tetracyclic
ergoline core.

Experimental Protocols

Step 1: Synthesis of (R)-1-((S)-2-(tert-Butoxycarbonylamino)-3-hydroxypropyl)-2-ethynyl-
aziridine (Intermediate A)

To a solution of L-serine-derived 2-ethynylaziridine (1.00 g, 4.48 mmol) in a mixture of THF (20
mL) and H20 (2 mL) is added a 37% aqueous solution of formaldehyde (1.65 mL, 22.4 mmol),
Inl (1.78 g, 5.38 mmol), and Pd(PPhs)4 (259 mg, 0.224 mmol). The mixture is stirred at room
temperature for 2 hours. The reaction is then quenched with saturated aqueous NH4Cl and
extracted with EtOAc. The combined organic layers are washed with brine, dried over NazSOa,
filtered, and concentrated under reduced pressure. The residue is purified by silica gel column
chromatography (n-hexane/EtOAc = 1:1) to afford Intermediate A.

Step 2: Synthesis of (R)-1-((S)-2-(tert-Butoxycarbonylamino)-3-((tert-
butyldimethylsilyl)oxy)propyl)-2-ethynylaziridine (Intermediate B)

To a solution of Intermediate A (1.21 g, 4.48 mmol) in DMF (20 mL) is added imidazole (609
mg, 8.96 mmol) and TBSCI (810 mg, 5.38 mmol). The mixture is stirred at room temperature
for 1 hour. The reaction is quenched with water and extracted with EtOAc. The combined
organic layers are washed with brine, dried over NazSOa, filtered, and concentrated. The crude
product is purified by silica gel chromatography (n-hexane/EtOAc = 4:1) to give Intermediate B.

Step 3: Synthesis of (R)-1-((S)-2-(tert-Butoxycarbonylamino)-3-((tert-
butyldimethylsilyl)oxy)propyl)-2-((E)-4-(trimethylsilyl)but-1-en-3-yn-1-yl)aziridine (Intermediate
C)

To a solution of Intermediate B (1.53 g, 4.48 mmol) in THF (20 mL) at -78 °C is added n-BuLi
(1.6 M in hexane, 3.08 mL, 4.93 mmol). After stirring for 30 minutes, a solution of (E)-1-iodo-2-
(trimethylsilyl)ethene (1.21 g, 5.38 mmol) in THF (5 mL) is added, followed by Pd(PPhs)4 (259
mg, 0.224 mmol). The reaction mixture is allowed to warm to room temperature and stirred for
12 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with EtOAc.
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The organic layer is washed with brine, dried over Na=SOa4, and concentrated. Purification by
silica gel chromatography (n-hexane/EtOAc = 10:1) yields Intermediate C.

Step 4: Synthesis of (S,E)-5-(tert-Butoxycarbonylamino)-6-((tert-butyldimethylsilyl)oxy)-1-
(trimethylsilyl)hex-3-en-1-yne (Intermediate D)

A solution of Intermediate C (1.87 g, 4.48 mmol) and Cul (85 mg, 0.448 mmol) in THF (45 mL)
is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and
the residue is purified by silica gel chromatography (n-hexane/EtOAc = 20:1) to give
Intermediate D.

Step 5: Synthesis of (S,E)-5-(tert-Butoxycarbonylamino)-6-((tert-butyldimethylsilyl)oxy)hex-3-
en-1-yne (Intermediate E)

To a solution of Intermediate D (1.87 g, 4.48 mmol) in THF (45 mL) is added K=COs (1.24 g,
8.96 mmol). The mixture is stirred at room temperature for 3 hours. The reaction is filtered, and
the filtrate is concentrated. The residue is purified by silica gel chromatography (n-
hexane/EtOAc = 15:1) to afford Intermediate E.

Step 6: Synthesis of N-((S,E)-6-((tert-Butyldimethylsilyl)oxy)-1-iodohex-1-en-3-yl)-2-
nitrobenzenesulfonamide (Intermediate F)

A solution of Intermediate E (1.47 g, 4.48 mmol) in CH2Clz (45 mL) is treated with TFA (5.1 mL,
67.2 mmol) at 0 °C for 1 hour. The solvent is removed in vacuo. The residue is dissolved in
CH2Clz (45 mL), and EtsN (1.87 mL, 13.4 mmol) and 2-nitrobenzenesulfonyl chloride (1.19 g,
5.38 mmol) are added at 0 °C. The mixture is stirred for 2 hours at room temperature. The
reaction is quenched with water and extracted with CH2Clz. The organic layer is dried and
concentrated. The crude product is then dissolved in DMF (22 mL), and NIS (1.21 g, 5.38
mmol) and AgNOs (91 mg, 0.538 mmol) are added. The mixture is stirred for 12 hours at room
temperature. The reaction is quenched with saturated aqueous Na=S203 and extracted with
EtOAc. The organic layer is washed with brine, dried, and concentrated. Purification by silica
gel chromatography (n-hexane/EtOAc = 3:1) yields Intermediate F.

Step 7: Synthesis of N-((4S)-6-((tert-Butyldimethylsilyl)oxy)-1-((1-tosyl-1H-indol-4-
yhethynyl)hex-4-en-2-yn-1-yl)-2-nitrobenzenesulfonamide (Intermediate G)
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To a solution of 4-ethynyl-1-tosyl-1H-indole (1.46 g, 4.93 mmol) in THF (22 mL) at -78 °C is
added n-BuLi (1.6 M in hexane, 3.08 mL, 4.93 mmol). After 30 minutes, a solution of
Intermediate F (2.50 g, 4.48 mmol) in THF (22 mL) is added, followed by Pd(PPhs)a (259 mg,
0.224 mmol) and Cul (85 mg, 0.448 mmol). The reaction is stirred at room temperature for 12
hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with EtOAc. The
organic layer is washed with brine, dried, and concentrated. Purification by silica gel
chromatography (n-hexane/EtOAc = 2:1) provides Intermediate G.

Step 8: Synthesis of N-((4S)-6-hydroxy-1-((1-tosyl-1H-indol-4-yl)ethynyl)hex-4-en-2-yn-1-yl)-2-
nitrobenzenesulfonamide (Intermediate H)

To a solution of Intermediate G (3.28 g, 4.48 mmol) in THF (45 mL) is added TBAF (1.0 M in
THF, 5.38 mL, 5.38 mmol). The mixture is stirred at room temperature for 1 hour. The solvent is
evaporated, and the residue is purified by silica gel chromatography (n-hexane/EtOAc = 1:1) to
give Intermediate H.

Step 9: Synthesis of N-((4S,aR)-6-hydroxyhexa-1,2-dien-4-yl)-2-nitrobenzenesulfonamide
(Intermediate 1)

To a solution of Intermediate H (2.81 g, 4.48 mmol) in THF (45 mL) at -78 °C is added Red-Al
(65 wt % in toluene, 2.76 mL, 8.96 mmol). The mixture is stirred for 2 hours at -78 °C. The
reaction is quenched with saturated aqueous Rochelle's salt and extracted with EtOAc. The
organic layer is dried and concentrated. Purification by silica gel chromatography (EtOAc) gives
the allenic amide Intermediate I.

Step 10: Synthesis of (+)-Lysergol

A solution of Intermediate | (1.88 g, 4.48 mmol) in DMF (45 mL) is added to a mixture of
Pdz(dba)s (205 mg, 0.224 mmol), P(o-tol)s (273 mg, 0.896 mmol), and K=COs (1.86 g, 13.4
mmol) in DMF (45 mL) at 100 °C. The reaction mixture is stirred for 3 hours at 100 °C. After
cooling to room temperature, the mixture is filtered through Celite and concentrated. The
residue is dissolved in THF (45 mL), and thiophenol (0.92 mL, 8.96 mmol) and K2COs (1.24 g,
8.96 mmol) are added. The mixture is stirred for 3 hours at room temperature. The solvent is
evaporated, and the residue is purified by silica gel chromatography (CH2Cl2/MeOH = 10:1).
The resulting intermediate is dissolved in THF (22 mL) at O °C, and LiAlH4 (340 mg, 8.96 mmol)
is added. The mixture is stirred for 3 hours at room temperature. The reaction is quenched with

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1218730?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218730?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

water and 15% aqueous NaOH. The precipitate is filtered off, and the filtrate is concentrated.

The residue is purified by silica gel chromatography (CH2Cl2/MeOH/28% NHs ag. = 9:1:0.1) to
afford (+)-Lysergol.

Quantitative Data Summary
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Total Synthesis of (+)-Lysergol Workflow
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Caption: Enantioselective total synthesis of (+)-Lysergol.

Classical Approach: The Woodward Synthesis of
Lysergic Acid

The first total synthesis of lysergic acid, a direct precursor to lysergol, was a landmark
achievement by R.B. Woodward in 1954. This lengthy synthesis started from 3-carboxyethyl-
indole and involved the construction of the tetracyclic ergoline ring system through a series of
classical reactions, including a Fischer indole synthesis, Dieckmann condensation, and
resolution of a late-stage intermediate to obtain the natural enantiomer. While groundbreaking
for its time, the overall yield was low, and the synthesis was not stereoselective in its early
stages. Modern methods, such as the one detailed above, have significantly improved the
efficiency and stereocontrol of lysergol synthesis.
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 To cite this document: BenchChem. [Application Notes and Protocols for the Total Synthesis
of (+)-Lysergol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1218730#total-synthesis-of-lysergol-step-by-step]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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